![molecular formula C7H13Cl2N3OS B2740760 N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride CAS No. 2551118-23-9](/img/structure/B2740760.png)
N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride” is a chemical compound with the molecular formula C7H13Cl2N3OS . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11N3OS.2ClH/c1-5(11)9-3-7-10-6(2-8)4-12-7;;/h4H,2-3,8H2,1H3,(H,9,11);2*1H . This code represents the molecular structure of the compound.科学的研究の応用
Biological and Environmental Effects of Acetamide Derivatives
Research on acetamide derivatives, including their biological effects and environmental impact, sheds light on the importance of understanding the toxicity and usage implications of chemical compounds in ecosystems and human health. Kennedy (2001) provides an updated review on the toxicology of acetamide and its derivatives, highlighting their continued commercial importance and the significant addition to our knowledge regarding their biological consequences of exposure in humans over the years (Kennedy, 2001).
Nitrogenous Disinfection By-products in Drinking Water
The study of nitrogenous disinfection by-products (N-DBPs), including nitrosamines, haloacetonitriles, and haloacetamides, in drinking water is critical due to their high genotoxicity and cytotoxicity compared with regulated DBPs. Bond et al. (2011) critically review the occurrence and control of N-DBPs, emphasizing the need for advanced water treatment processes to mitigate these compounds' health risks (Bond, Huang, Templeton, & Graham, 2011).
Advanced Oxidation Processes for Contaminant Degradation
The degradation of pharmaceuticals and personal care products (PPCPs) in aquatic environments through advanced oxidation processes (AOPs) is an area of significant research interest. Qutob et al. (2022) review the state-of-the-art studies on the by-products and biotoxicity of acetaminophen degradation, providing insights into the effectiveness and environmental impact of AOPs in treating water contaminants (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Neuroplasticity and Psychiatric Applications
Exploring the neurobiological mechanisms underlying the therapeutic efficacy of ketamine and classical psychedelics for depression, Aleksandrova and Phillips (2021) highlight neuroplasticity as a convergent downstream mechanism of action. This research points to the potential psychiatric applications of compounds that modulate neuroplasticity (Aleksandrova & Phillips, 2021).
Antioxidant and Anti-inflammatory Agents
The role of antioxidants and anti-inflammatory agents in managing diseases is a key area of research. Compounds with antioxidant properties, such as N-acetylcysteine, are studied for their therapeutic potential in various disorders, including psychiatric conditions, highlighting the importance of understanding the biochemical mechanisms and therapeutic applications of these compounds (Dean, Giorlando, & Berk, 2011).
Safety and Hazards
特性
IUPAC Name |
N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.2ClH/c1-5(11)9-3-7-10-6(2-8)4-12-7;;/h4H,2-3,8H2,1H3,(H,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCXXIWBMAPNEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=CS1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
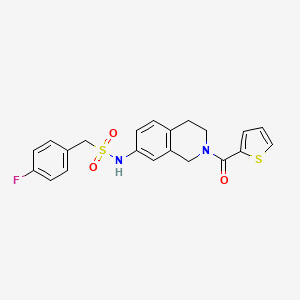
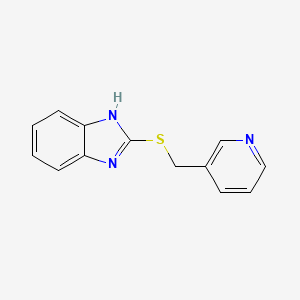
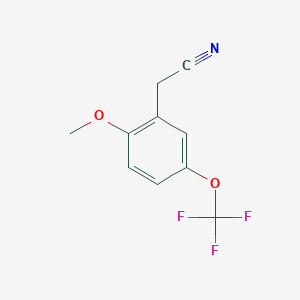
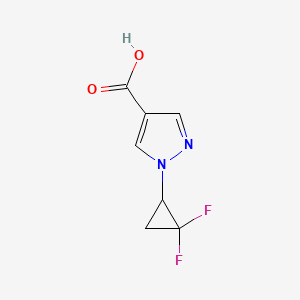
![N-(1-cyanocyclopentyl)-2-{[2-(methanesulfonylmethyl)phenyl]amino}acetamide](/img/structure/B2740685.png)
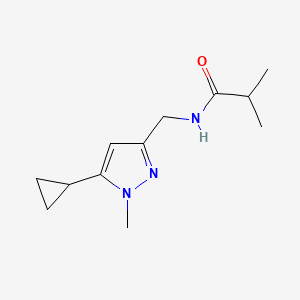
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide;hydrochloride](/img/structure/B2740690.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2740691.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2740696.png)
![5-amino-N-benzyl-1-[2-(2-ethylanilino)-2-oxoethyl]triazole-4-carboxamide](/img/structure/B2740697.png)
![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2740699.png)